molecular formula C16H15NO2S B353009 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one CAS No. 797780-52-0

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one

Cat. No. B353009
M. Wt: 285.4g/mol
InChI Key: RERWHIDOAHVXHA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazolone, which is a heterocyclic compound . It also contains a methylphenoxy group, which is a common component in various organic compounds .

Scientific Research Applications

  • Synthesis of Novel Compounds : A study by Bhoi et al. (2016) emphasized the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These derivatives were synthesized using 2-aminobenzothiazole derivatives under solvent-free conditions, highlighting the potential of benzothiazole derivatives in the development of new poly-functionalized tri-heterocyclic compounds (Bhoi, Borad, Pithawala, & Patel, 2016).

  • Biological Evaluation : The same study also explored the antibacterial, antioxidant, and antitubercular activities of these synthesized compounds. This indicates the relevance of benzothiazole derivatives in medicinal chemistry, particularly in discovering new therapeutic agents (Bhoi et al., 2016).

  • Photophysical Studies : Research by Roh et al. (2009) investigated Zn(II)‐chelated complexes based on benzothiazole derivatives for potential use in white-light emission and electroluminescent devices. This study underlines the significance of benzothiazole derivatives in the field of material science and optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) (Roh et al., 2009).

  • Catalytic Applications : Ghorbanloo and Alamooti (2017) explored the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y as a catalyst for oxidation reactions. This showcases the application of benzothiazole derivatives in catalysis, particularly in oxidation processes and the development of reusable catalysts (Ghorbanloo & Alamooti, 2017).

  • Sensing Applications : Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole derivatives for use as fluorescent probes in sensing pH and metal cations. This indicates the potential of benzothiazole derivatives in the creation of sensitive and selective probes for environmental and biological applications (Tanaka et al., 2001).

properties

IUPAC Name

3-[2-(3-methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERWHIDOAHVXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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